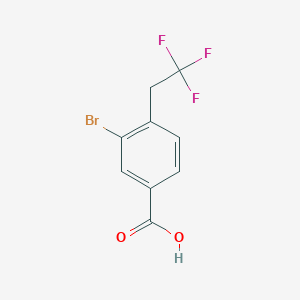

4-bromo-2-(chloromethyl)-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

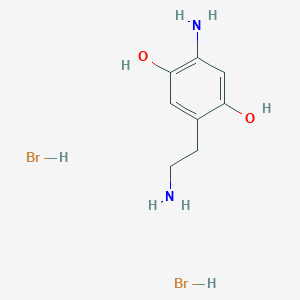

4-Bromo-2-(chloromethyl)-1,3-benzothiazole (BCB) is a heterocyclic compound with a five-membered ring structure containing two nitrogen and three carbon atoms. It is a highly reactive compound due to the presence of a bromine atom and a chloromethyl group. BCB is a versatile and important intermediate for the synthesis of various heterocyclic compounds. It has been used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It also has potential applications in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, such as 4-Bromo-2-(chloromethyl)benzo[d]thiazole, have been found to exhibit antioxidant properties . They can neutralize free radicals and prevent oxidative stress, which is associated with various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of conditions like arthritis and other inflammatory diseases .

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . They can inhibit the growth of certain bacteria and fungi, making them useful in the development of new antimicrobial and antifungal agents .

Antiviral Activity

Thiazole compounds have demonstrated antiviral properties . They can inhibit the replication of certain viruses, which could make them valuable in the creation of new antiviral drugs .

Diuretic Activity

Thiazole derivatives have been found to have diuretic effects . This means they can increase the amount of urine produced by the body, which can be beneficial in treating conditions like hypertension and certain types of heart disease .

Anticonvulsant and Neuroprotective Activity

Thiazole compounds have shown anticonvulsant and neuroprotective effects . They can help to prevent or reduce the severity of seizures, and they may also protect nerve cells from damage or degeneration .

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . They can inhibit the growth of tumor cells and induce cell death, making them potential candidates for the development of new cancer treatments .

Quorum Sensing Inhibitors

Some thiazole compounds have been found to inhibit quorum sensing in bacteria . Quorum sensing is a method of communication between bacteria that can lead to biofilm formation and increased virulence. Inhibiting this process can help to prevent bacterial infections and could lead to the development of new antibacterial treatments .

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2-(chloromethyl)benzo[d]thiazole is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

The compound interacts with its target by inhibiting the quorum sensing pathways . This interaction results in the disruption of bacterial cell–cell communication, thereby affecting the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms .

Biochemical Pathways

The affected pathway is the quorum sensing pathway . The compound’s action on this pathway disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

The compound’s molecular weight is reported to be 24954 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in the inhibition of bacterial growth . Specifically, it has been shown to have promising quorum-sensing inhibitor activities, with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively . It also showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

Action Environment

The action of 4-Bromo-2-(chloromethyl)benzo[d]thiazole is influenced by the bacterial environment. The compound’s efficacy and stability may be affected by factors such as nutrient availability and the presence of other bacteria .

Propriétés

IUPAC Name |

4-bromo-2-(chloromethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMCFBDFLOKQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)

![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)

![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)

![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)

![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)

![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)